1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by its unique structure consisting of two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division .
Comparison with Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis and as a cyanoacetylating agent.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: Used in coordination chemistry for forming metal complexes with catalytic activities.
Uniqueness: 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxamide stands out due to its dual pyrazole ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C11H15N5O |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H15N5O/c1-7-4-8(2)15(13-7)6-16-9(3)5-10(14-16)11(12)17/h4-5H,6H2,1-3H3,(H2,12,17) |
InChI Key |
SOPWHHFOAKAMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)C(=O)N)C)C |
Origin of Product |
United States |
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